molecular formula C19H16N2O4S B4077002 2-methyl-5-nitro-N-(4-phenylphenyl)benzenesulfonamide

2-methyl-5-nitro-N-(4-phenylphenyl)benzenesulfonamide

Cat. No.: B4077002
M. Wt: 368.4 g/mol
InChI Key: RHZHWFIGPYCWOQ-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-N-(4-phenylphenyl)benzenesulfonamide is an organic compound that belongs to the class of nitrobenzenesulfonamides. This compound is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring. It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-(4-phenylphenyl)benzenesulfonamide typically involves the nitration of a suitable precursor followed by sulfonation. One common method is the nitration of 2-methylbenzenesulfonamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-N-(4-phenylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-(4-phenylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes that depend on the enzyme’s function . The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-nitro-N-(4-phenylphenyl)benzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on a benzene ring, along with an additional phenyl group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in targeted applications such as enzyme inhibition and material synthesis .

Properties

IUPAC Name

2-methyl-5-nitro-N-(4-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-14-7-12-18(21(22)23)13-19(14)26(24,25)20-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZHWFIGPYCWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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